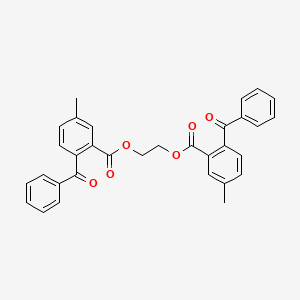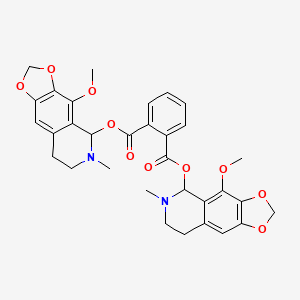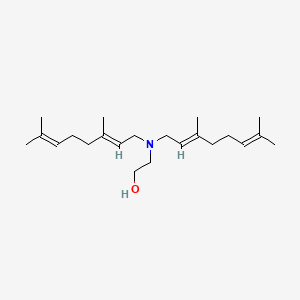
4-Cyclohexylmorpholinium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Cyclohexylmorpholinium chloride is a chemical compound with the molecular formula C10H20ClNO It is a morpholinium salt where the morpholine ring is substituted with a cyclohexyl group at the 4-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclohexylmorpholinium chloride typically involves the reaction of cyclohexylamine with morpholine in the presence of hydrochloric acid. The reaction proceeds as follows:
- Cyclohexylamine is reacted with morpholine to form 4-cyclohexylmorpholine.
- The resulting 4-cyclohexylmorpholine is then treated with hydrochloric acid to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Cyclohexylmorpholinium chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The chloride ion can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as alkoxides, thiolates, or amines can be used under mild conditions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Secondary amines derived from the reduction of the morpholinium ring.
Substitution: Various substituted morpholinium salts depending on the nucleophile used.
Applications De Recherche Scientifique
4-Cyclohexylmorpholinium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the formulation of specialty chemicals and as an intermediate in the production of other compounds.
Mécanisme D'action
The mechanism of action of 4-Cyclohexylmorpholinium chloride involves its interaction with specific molecular targets and pathways. The compound can act as a modulator of ion channels and receptors, influencing cellular processes such as signal transduction and membrane transport. Its effects are mediated through the binding to specific sites on proteins and altering their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Cyclohexylmorpholine: A precursor to 4-Cyclohexylmorpholinium chloride.
Morpholine: The parent compound of the morpholinium family.
Cyclohexylamine: A key reactant in the synthesis of this compound.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Propriétés
Numéro CAS |
85117-89-1 |
|---|---|
Formule moléculaire |
C10H20ClNO |
Poids moléculaire |
205.72 g/mol |
Nom IUPAC |
4-cyclohexylmorpholine;hydrochloride |
InChI |
InChI=1S/C10H19NO.ClH/c1-2-4-10(5-3-1)11-6-8-12-9-7-11;/h10H,1-9H2;1H |
Clé InChI |
GWOOEHDVLTWVQG-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)N2CCOCC2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Triethoxy[3-(1,1,2,2-tetrafluoroethoxy)propyl]silane](/img/structure/B12662389.png)
![N2-[(vinyloxy)carbonyl]-L-asparagine](/img/structure/B12662391.png)





